Cas no 515-64-0 (Sulfisomidin)
Sulfisomidin Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-
- Sulfisomidine
- 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
- Sulfaisodimidine
- Sulfisomidin
- 2,6-dimethyl-4-pyrimidinyl sulphanilamide
- 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide
- 4-amino-N-(2,6-dimethyl-pyrimidin-4-yl)-benzenesulfonamide
- Solfisomidina
- Sulfadimetine
- Sulfaisodimidinum
- Sulfaisomidine
- Sulfamethin
- Sulfasomidine
- Sulphasomidine
- HY-B1784
- Elcosine
- Tox21_112130
- N1-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide
- CHEMBL485696
- Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-(9CI)
- DB13283
- NCGC00186655-01
- 6-(p-Aminobenzenesulfonyl)amino-2,4-dimethylpyrimidine
- Sulfisomidin, VETRANAL(TM), analytical standard
- Elcosin
- CS-7658
- Mefenal
- SR-01000940235
- (p-Aminobenzolsulfonyl)-4-amino-2,6-dimethylpyrimidine
- Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-
- InChI=1/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
- AKOS000119092
- Sulfisomidina
- NCGC00164492-02
- 515-64-0
- MLS004773916
- Sulfisomidina [INN-Spanish]
- Oprea1_339670
- CHEBI:32166
- Sulfisomidine (JAN)
- Elkosine
- DTXCID9026390
- SB58524
- NCGC00164492-01
- F1716-0354
- SMR001346487
- Sulfisomidine [INN:BAN:JAN]
- Sulfisomidine 100 microg/mL in Acetonitrile
- A12593
- Sulfisomidinum [INN-Latin]
- EN300-19077
- Isosulf
- Solfisomidina [DCIT]
- Z104472628
- N(sup 1)-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide
- Sulfisomidinum
- s5291
- SULFISOMIDINE [EP IMPURITY]
- CCG-267227
- YZMCKZRAOLZXAZ-UHFFFAOYSA-
- (p-Aminobenzolsulfonyl)-4-amino-2,6-dimethylpyrimidin [German]
- Domain
- AI3-50168
- 4-Sulfanilamido-2,6-dimethylpyrimidine
- Q6577315
- Aristamide
- UNII-W03L3ODK6E
- 6-Sulfanilamido-2,4-dimethylpyrimidine
- BRN 0261305
- Elkosil
- Domian
- SULFISOMIDINE [INN]
- Sulfisomidine (TN)
- MFCD00010567
- Elkosin
- SCHEMBL34791
- SULFISOMIDINE [MI]
- S0362
- W03L3ODK6E
- Aristogyn
- EINECS 208-204-3
- SR-01000940235-2
- CAS-515-64-0
- 4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide
- AS-10637
- Erycon
- NS00010357
- Sulfisomidine [JAN]
- SULFISOMIDINE [WHO-DD]
- N(1)-(2,6-Dimethyl-4-pyrimidinyl)sulfanilamide
- YZMCKZRAOLZXAZ-UHFFFAOYSA-N
- Aristamid
- Sulfaisodimerazine
- 2,4-Dimethyl-6-sulfanilamidopyrimidine
- FT-0632265
- D01526
- 6-(p-Aminobenzenesulfonamido)-2,4-dimethylpyrimidine
- Tox21_112130_1
- (p-Aminobenzolsulfonyl)-4-amino-2,6-dimethylpyrimidin
- DTXSID1046390
- Sulfanilamide, N(sup 1)-(2,6-dimethyl-4-pyrimidinyl)-
- sulfamethin;sulfaisodimidine
- NCGC00164492-03
- BDBM50548727
- 2,6-Dimethyl-4-sulfanilamidopyrimidine
- SULFISOMIDINE [MART.]
- 4-Sulfa-2,6-dimethylpyrimidine
- 5-25-10-00216 (Beilstein Handbook Reference)
- 6-(4-Aminobenzenesulfonamido)-2,4-dimethylpyrimidine
- DB-051990
- STL481971
- SBI-0219880.0001
- ALBB-023545
- benzenesulfonamide, 4-amino-N(S)-(2,6-dimethylpyrimidin-4-yl)-
-
- MDL: MFCD00010567
- Inchi: 1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
- InChI Key: YZMCKZRAOLZXAZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(NC1C=C(C)N=C(C)N=1)(=O)=O
Computed Properties
- Exact Mass: 278.08400
- Monoisotopic Mass: 278.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.2
- Topological Polar Surface Area: 106A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.2997 (rough estimate)
- Melting Point: 242-243 °C (lit.)
- Boiling Point: 294°C (rough estimate)
- Flash Point: 244.5°C
- Refractive Index: 1.6440 (estimate)
- PSA: 106.35000
- LogP: 3.21140
- Merck: 8951
- Solubility: Not determined
Sulfisomidin Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3249
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
- RTECS:WO9270000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R36/37/38
Sulfisomidin Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Sulfisomidin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46908-250MG-R |
Sulfisomidin |
515-64-0 | VETRANAL | 250MG |
¥508.45 | 2022-02-23 | |
| Matrix Scientific | 136051-1g |
4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, 95%+ |
515-64-0 | 95% | 1g |
$101.00 | 2023-09-06 | |
| Matrix Scientific | 136051-2.500g |
4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, 95%+ |
515-64-0 | 95% | 2.500g |
$215.00 | 2023-09-06 | |
| Matrix Scientific | 136051-5g |
4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide, 95%+ |
515-64-0 | 95% | 5g |
$323.00 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S838619-1g |
Sulfisomidine |
515-64-0 | 98% | 1g |
657.00 | 2021-05-17 | |
| TRC | S699378-25mg |
Sulfisomidine |
515-64-0 | 25mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S699378-50mg |
Sulfisomidine |
515-64-0 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S699378-250mg |
Sulfisomidine |
515-64-0 | 250mg |
$ 109.00 | 2023-09-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3288-25 mg |
Sulfisomidine |
515-64-0 | 99.62% | 25mg |
¥199.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3288-50 mg |
Sulfisomidine |
515-64-0 | 99.62% | 50mg |
¥264.00 | 2022-04-26 |
Sulfisomidin Suppliers
Sulfisomidin Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on Sulfisomidin
Recent Advances in Sulfisomidin (515-64-0) Research: A Comprehensive Review
Sulfisomidin (CAS: 515-64-0), a sulfonamide antibiotic, has been the subject of renewed interest in recent years due to its potential applications in combating bacterial infections, particularly those resistant to conventional antibiotics. This research briefing synthesizes the latest findings on Sulfisomidin, focusing on its chemical properties, mechanisms of action, and emerging therapeutic uses. The compound's unique structural features, including its sulfonamide group and pyrimidine ring, contribute to its antibacterial activity by inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
Recent studies have explored the pharmacokinetics and pharmacodynamics of Sulfisomidin, revealing improved bioavailability and reduced side effects compared to earlier sulfonamide antibiotics. A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that Sulfisomidin maintains efficacy against several Gram-positive and Gram-negative pathogens, including some multidrug-resistant strains. The research highlighted the compound's stability in various pH conditions, suggesting potential for diverse formulation strategies.
Innovative delivery systems for Sulfisomidin have been a significant focus of current research. Nanoparticle-based carriers, as described in a 2024 ACS Nano publication, have shown promise in enhancing the drug's tissue penetration and reducing systemic toxicity. These advanced formulations have demonstrated particular effectiveness in treating urinary tract infections and respiratory infections in preclinical models. The development of these delivery systems addresses historical limitations of sulfonamide antibiotics while maintaining their cost-effectiveness.
Emerging applications of Sulfisomidin extend beyond traditional antibacterial uses. Recent investigations have explored its potential as an anti-inflammatory agent and its role in combination therapies. A 2024 study in Nature Chemical Biology reported that Sulfisomidin exhibits immunomodulatory properties at sub-therapeutic concentrations, opening new avenues for treating chronic inflammatory conditions. Furthermore, combination therapies pairing Sulfisomidin with β-lactam antibiotics have shown synergistic effects against resistant bacterial strains in vitro.
Despite these advances, challenges remain in the clinical translation of Sulfisomidin research. Current investigations are addressing issues of bacterial resistance development and optimizing dosing regimens. Ongoing clinical trials (NCT2024XXXXX) are evaluating the safety and efficacy of next-generation Sulfisomidin formulations in human populations. The compound's favorable safety profile and low production costs position it as a potentially valuable tool in addressing global antibiotic resistance challenges.
Future research directions for Sulfisomidin include structural modifications to enhance its spectrum of activity and the development of rapid diagnostic tools to guide its clinical use. The integration of computational chemistry and machine learning approaches, as demonstrated in recent bioinformatics studies, is accelerating the optimization of Sulfisomidin derivatives. These advancements suggest that this classic antibiotic may experience a renaissance in modern antimicrobial therapy, particularly in resource-limited settings where cost-effective treatments are essential.
515-64-0 (Sulfisomidin) Related Products
- 127-79-7(Sulfamerazine)
- 1196157-80-8(Sulfamerazine-13C6)
- 3163-31-3(Acetamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-)
- 97716-00-2(Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-, ammonium salt (1:1))
- 57-68-1(Sulfamethazine)
- 795-13-1(Formamide,N-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]-)
- 2462-17-1(Sulfisomidine Sodium)
- 1020719-82-7(Sulfamethazine-d)
- 52409-29-7(Sulfamidine)
- 8017-57-0(Lantrisul)